2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS: 332177-60-3) is a pyridine-based thioacetamide derivative with the molecular formula C₃₀H₂₇N₃O₃S and a molecular weight of 509.62 g/mol . Its structure includes:
- A 3-cyano-substituted pyridine core with 3,4-dimethoxyphenyl and phenyl groups at positions 4 and 6, respectively.
- A thioether linkage connecting the pyridine to an acetamide moiety.
- An N-(2,3-dimethylphenyl) group on the acetamide nitrogen.
Properties
Molecular Formula |
C30H27N3O3S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O3S/c1-19-9-8-12-25(20(19)2)32-29(34)18-37-30-24(17-31)23(16-26(33-30)21-10-6-5-7-11-21)22-13-14-27(35-3)28(15-22)36-4/h5-16H,18H2,1-4H3,(H,32,34) |
InChI Key |
CZZQTIPLSSBBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions One common approach starts with the formation of the pyridine ring through a condensation reaction involving appropriate precursorsThe final step involves the formation of the thioether linkage and acetamide moiety through nucleophilic substitution and amidation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyridine Core Modifications
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-chlorophenyl)acetamide (): Replaces the 3,4-dimethoxyphenyl and phenyl groups with styryl groups (C₆H₅-CH=CH-). The 4-chlorophenyl on the acetamide introduces an electron-withdrawing group, contrasting with the electron-donating 3,4-dimethoxyphenyl in the target compound.
2-[[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a trifluoromethyl group (CF₃) at position 4 and a thienyl substituent at position 4. The 1,3,4-thiadiazole ring on the acetamide nitrogen replaces the dimethylphenyl group. Impact: Enhanced metabolic stability due to CF₃ and improved π-stacking from the thiadiazole .
Acetamide Nitrogen Substituents
N-(2,3-dichlorophenyl) Analog (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide has a dichlorophenyl group.
Physical and Spectroscopic Properties
Biological Activity
The compound 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with notable biological activities. Its unique structure, characterized by a pyridine ring, cyano group, thioether linkage, and acetamide functional group, makes it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 511.6 g/mol. The presence of multiple substituents on the pyridine ring enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C29H25N3O4S |
| Molecular Weight | 511.6 g/mol |
| Purity | >95% |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity : Research has shown that compounds structurally related to this molecule can induce apoptosis in cancer cells. For instance, similar pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines by activating apoptotic pathways and increasing reactive oxygen species (ROS) levels .
- Insecticidal Properties : A study highlighted the insecticidal efficacy of related compounds against the cowpea aphid (Aphis craccivora). The LC50 values indicated that certain derivatives possess potent insecticidal activity, suggesting that the target compound may also exhibit similar properties .
The exact mechanisms underlying the biological activity of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer progression or pest resistance.
- Receptor Modulation : Interaction with various biological receptors could lead to altered signaling pathways that promote cell death in cancer cells or disrupt metabolic processes in insects.
Case Studies
- Antitumor Studies : In vitro studies have shown that similar compounds can significantly reduce cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values as low as 0.09 μg/mL compared to standard chemotherapeutics like cisplatin .
- Insecticidal Efficacy : The insecticidal activity was quantified through bioassays where the target compound's derivatives showed varying degrees of effectiveness against Aphis craccivora, with LC50 values indicating strong potential for agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
